molecular formula C9H6Cl2N2O2 B14643825 Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide CAS No. 56601-10-6

Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide

Cat. No.: B14643825
CAS No.: 56601-10-6
M. Wt: 245.06 g/mol
InChI Key: LXTWRRFOQSYCPV-UHFFFAOYSA-N
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Description

Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxidesThe presence of two N-oxide groups in the structure of quinoxaline 1,4-dioxides contributes to their unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide typically involves the cyclization of benzofuroxan with aryl- and heteroaryl ethylenes. One common method involves the reaction of benzofuroxan with 2-(dichloromethyl)benzene under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides with enhanced antibacterial properties, while reduction reactions can produce amine derivatives with different biological activities .

Comparison with Similar Compounds

Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide can be compared with other similar compounds, such as:

Properties

CAS No.

56601-10-6

Molecular Formula

C9H6Cl2N2O2

Molecular Weight

245.06 g/mol

IUPAC Name

3-(dichloromethyl)-4-oxidoquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C9H6Cl2N2O2/c10-9(11)8-5-12(14)6-3-1-2-4-7(6)13(8)15/h1-5,9H

InChI Key

LXTWRRFOQSYCPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(Cl)Cl)[O-]

Origin of Product

United States

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